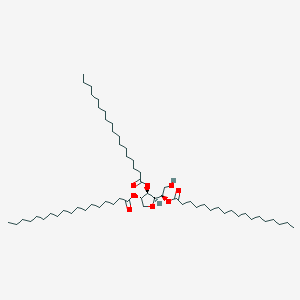

sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

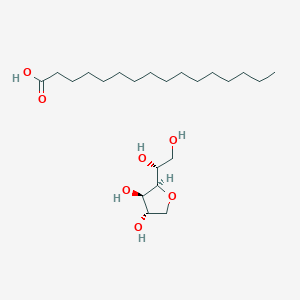

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely used in various industries. It is derived from sorbitol and stearic acid, making it a member of the sorbitan esters family. This compound is known for its ability to stabilize water-in-oil emulsions and is frequently used in food, cosmetics, and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: Sorbitan tristearate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction conditions usually include temperatures ranging from 180°C to 220°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of sorbitan tristearate involves continuous esterification processes. The raw materials, sorbitol and stearic acid, are fed into a reactor where they undergo esterification. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products. The final product is often a mixture of partial esters of sorbitol and its anhydrides with stearic acid.

化学反应分析

Types of Reactions: Sorbitan tristearate primarily undergoes hydrolysis and saponification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sorbitol and stearic acid. Saponification, a specific type of hydrolysis under basic conditions, results in the formation of soap and glycerol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

Reaction Conditions: Hydrolysis reactions are usually conducted at elevated temperatures (around 100°C) to accelerate the reaction rate.

Major Products:

Hydrolysis: Sorbitol and stearic acid.

Saponification: Soap (sodium or potassium stearate) and glycerol.

科学研究应用

Sorbitan tristearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier in the preparation of various chemical formulations.

Biology: Employed in the stabilization of biological samples and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.

Industry: Commonly used in the food industry as an emulsifier and stabilizer in products like margarine, chocolate, and confectionery. It also finds applications in cosmetics for its emulsifying properties in creams and lotions.

作用机制

Sorbitan tristearate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing it to form stable water-in-oil emulsions. The molecular targets include the oil-water interface, where it forms a monolayer that prevents coalescence of the dispersed phase.

相似化合物的比较

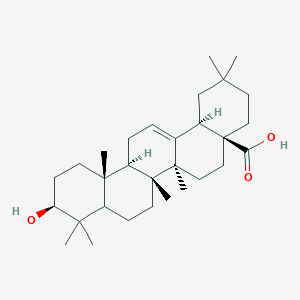

Sorbitan tristearate is part of a family of sorbitan esters, each with unique properties:

Sorbitan monostearate (Span 60): Has a higher hydrophilic-lipophilic balance (HLB) value, making it more suitable for oil-in-water emulsions.

Sorbitan monooleate (Span 80): Known for its excellent emulsifying properties in oil-in-water systems.

Sorbitan monolaurate (Span 20): Used in food and cosmetic applications for its mildness and stability.

Compared to these compounds, sorbitan tristearate is unique in its ability to stabilize water-in-oil emulsions effectively, making it particularly valuable in applications requiring such emulsions.

属性

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVXMKNXIZHLF-LLPUSWRMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H114O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)

![5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)

![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)

![1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7944953.png)